Methyl 7-methoxy-1H-indole-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 7-methoxy-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-3-4-7-8(11(13)15-2)6-12-10(7)9/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRHMIPSNSTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Indole (B1671886) Ring System
The synthesis of specifically substituted indoles such as Methyl 7-methoxy-1H-indole-3-carboxylate requires careful strategic planning. The choice of synthetic route depends on the availability of starting materials and the desired regiochemical outcome. Methodologies can be broadly categorized into two approaches: constructing the indole ring system with the substituents already in place on the precursors, or performing regioselective functionalization on a pre-existing indole core.
Several classical name reactions provide pathways to the indole nucleus. However, their application to the synthesis of 7-methoxyindole (B1360046) carboxylates often requires significant modification to control regioselectivity and achieve the desired substitution pattern.
The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for preparing indoles from an arylhydrazine and a suitable ketone or aldehyde in an acidic medium. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form the indole ring. wikipedia.orgnih.gov
However, the direct application of this method for this compound presents challenges. The required precursor, 2-methoxyphenylhydrazine, can lead to abnormal products. Research has shown that the Fischer cyclization of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can yield ethyl 6-chloroindole-2-carboxylate as the major product instead of the expected ethyl 7-methoxyindole-2-carboxylate, representing a cyclization on the side of the methoxy (B1213986) substituent. nih.gov This necessitates the development of modified protocols to direct the cyclization to the desired position.
One variation involves the Japp–Klingemann reaction. For instance, the synthesis of tryprostatins utilized a Japp–Klingemann reaction to generate an azo-ester intermediate, which, upon heating in ethanolic HCl, underwent a Fischer-type cyclization. rsc.org This process yielded a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer, demonstrating a viable, though not perfectly regioselective, route to methoxy-substituted indole carboxylates. rsc.org Achieving the specific 7-methoxy-3-carboxylate pattern requires careful selection of precursors and reaction conditions to favor the correct tautomerization and rearrangement pathways.
Table 1: Fischer Indole Synthesis Variations for Methoxyindoles
| Precursors | Key Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|
| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate (major), Ethyl 7-methoxyindole-2-carboxylate (minor) | nih.gov |
The Bischler–Möhlau indole synthesis involves the reaction of an α-haloketone with an excess of an aniline (B41778), typically under harsh heating conditions, to produce a 2-arylindole. wikipedia.orgchemeurope.com The traditional conditions have limited its scope, but modern variations have introduced milder catalysts, such as lithium bromide, and alternative energy sources like microwave irradiation to improve yields and versatility. wikipedia.orgchemeurope.com
This methodology has been successfully applied to the synthesis of methoxy-substituted indoles. For example, various 4,6-dimethoxyindoles have been prepared starting from 3,5-dimethoxyaniline. researchgate.net A notable modification employs a rhodium-catalyzed N-H insertion of an α-diazo-β-ketoester into an aniline, followed by cyclization, to produce substituted methoxyindoles. researchgate.netchim.it
Despite these adaptations, the Bischler synthesis is primarily oriented towards the synthesis of 2-substituted (often 2-aryl) indoles. Its application for the direct synthesis of indole-3-carboxylates like the target compound is not straightforward and represents an uncommon strategic choice.
Table 2: Representative Bischler Synthesis Conditions
| Precursors | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| α-Bromo-acetophenone, Aniline | Heat (excess aniline) | 2-Arylindole | wikipedia.org |
| 2-Haloketones, 3,5-Dimethoxyaniline | LiBr, NaHCO₃ | 4,6-Dimethoxyindole | researchgate.net |
The Hemetsberger indole synthesis is a thermal decomposition of 3-aryl-2-azido-propenoic esters to yield indole-2-carboxylic esters. wikipedia.org The azide (B81097) starting materials are typically prepared via a condensation reaction between an aromatic aldehyde and an azidoacetate ester. rsc.orgresearchgate.net This method provides a direct entry to the indole-2-carboxylate (B1230498) scaffold. semanticscholar.org
A significant limitation of the Hemetsberger synthesis is its inherent regiochemistry, which exclusively produces indole-2-carboxylates. rsc.org Therefore, it is not a suitable method for the direct synthesis of this compound. Furthermore, when a meta-substituted benzaldehyde (B42025) is used as a precursor, the subsequent thermal cyclization often results in a mixture of 5- and 7-substituted indole-2-carboxylates, with a slight preference for the 5-substituted regioisomer. rsc.org This lack of precise regiocontrol, combined with the incorrect carboxylate positioning, makes this route impractical for the target molecule.
The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide. wikipedia.org This initial step forms an ethyl o-nitrophenylpyruvate intermediate. Subsequent reductive cyclization, typically using reagents like zinc in acetic acid or catalytic hydrogenation, yields an indole-2-carboxylic acid, which can be decarboxylated upon heating if the unsubstituted indole is desired. wikipedia.orgresearchgate.netyoutube.com
Similar to the Hemetsberger synthesis, the classical Reissert pathway is structurally constrained to produce indole-2-carboxylic acids and their corresponding esters. researchgate.net This makes it an unsuitable primary route for accessing the indole-3-carboxylate (B1236618) substitution pattern required for this compound.
A more effective and common strategy for synthesizing this compound involves the late-stage functionalization of a pre-formed indole ring. This approach leverages the inherent reactivity patterns of the indole nucleus.
The direct functionalization of an indole at the C7 position is synthetically challenging. msu.edu Consequently, a logical approach is to begin with a precursor that already contains the desired 7-methoxy substituent, such as 7-methoxyindole. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic substitution. nih.gov This innate regioselectivity can be exploited to introduce the methyl carboxylate group at the desired position.
A plausible synthetic sequence would involve the C3-acylation of 7-methoxyindole. This can be achieved through various methods, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) to install a formyl group at C3, which can then be oxidized to the carboxylic acid and subsequently esterified. Alternatively, direct carboxylation or acylation with an appropriate chloroformate under Friedel-Crafts conditions could install the desired group. An analogous procedure has been reported for the synthesis of a related compound, where 7-methoxy-2-methylindole was N-alkylated and then subjected to trichloroacetylation at the C3 position, followed by hydrolysis to yield the corresponding 3-carboxylic acid. researchgate.net This demonstrates the feasibility of regioselectively targeting the C3 position of a 7-methoxyindole precursor.
Table 3: Comparison of General Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Classical Ring Formation | Building the indole ring with substituents in place (e.g., Fischer, Bischler). | Convergent; can build complexity quickly. | Often suffers from poor regioselectivity (e.g., Fischer with methoxy groups), harsh conditions, or incorrect substitution patterns (e.g., Hemetsberger, Reissert for 3-carboxylates). |
| Regioselective Functionalization | Modifying a pre-formed 7-methoxyindole core. | High regioselectivity for C3 functionalization due to indole's inherent electronics. Milder conditions are often possible. | Requires access to the 7-methoxyindole starting material. May involve multiple steps (e.g., protection, functionalization, deprotection). |
Vilsmeier-Haack Formylation in the Synthesis of Indole-3-Carboxaldehydes as Precursors
The synthesis of indole-3-carboxaldehydes is a critical step in the preparation of various indole derivatives, including this compound. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com
The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the electron-rich indole nucleus. For indoles, this substitution occurs preferentially at the C3 position due to the high electron density of the pyrrole (B145914) ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired indole-3-carboxaldehyde. organic-chemistry.org
In a specific application, 7-methoxy-1H-indole-3-carbaldehyde, a direct precursor to the corresponding carboxylic acid and ester, was synthesized using this methodology. The reaction of 7-methoxyindole with a pre-formed Vilsmeier reagent (from DMF and POCl₃) at elevated temperatures (90°C) for 7 hours, followed by basification with sodium carbonate solution, afforded the product in an 86% yield. google.com
| Starting Material | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 7-Methoxyindole | 1. Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) 2. Sodium carbonate (Na₂CO₃) solution | 7-Methoxy-1H-indole-3-carbaldehyde | 86% | google.com |
Direct Synthesis and Esterification of this compound
The direct synthesis of the target ester can be achieved primarily through the esterification of its corresponding carboxylic acid, 7-methoxy-1H-indole-3-carboxylic acid.
The most common method for converting a carboxylic acid into its methyl ester is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the formation of the ester. masterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product and regenerate the acid catalyst. masterorganicchemistry.com This method is directly applicable to the synthesis of this compound from 7-methoxy-1H-indole-3-carboxylic acid.
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| 7-Methoxy-1H-indole-3-carboxylic acid | Methanol (B129727) (excess) | Acid (e.g., H₂SO₄) | This compound |
Transesterification is another viable method for the synthesis of this compound. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, an ethyl ester of 7-methoxy-1H-indole-3-carboxylic acid could be converted to the corresponding methyl ester by treatment with methanol and a catalyst.
Studies on related indole-2-carboxylates have shown that using sodium methoxide (B1231860) (NaOMe) in methanol can lead to transesterification. mdpi.com This base-catalyzed approach involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to release the original alkoxide and form the new methyl ester.
Functional Group Transformations and Derivatization Strategies of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization allows for the exploration of diverse chemical space. chim.it this compound serves as a versatile substrate for various chemical transformations, particularly on the indole ring itself.
The indole ring system is characterized by its high electron density, making it highly susceptible to electrophilic substitution reactions. chim.it While the C3 position is generally the most reactive site in unsubstituted indoles, this position is occupied in this compound by the methoxycarbonyl group. Consequently, electrophilic attack is directed to other positions on the indole nucleus. The presence of the electron-donating methoxy group at the C7 position significantly influences the regioselectivity of these reactions. chim.it
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the combined electronic effects of the indole ring's inherent reactivity and the directing influence of its substituents.
Indole Nucleus Reactivity : With the C3 position blocked, the next most nucleophilic site on the pyrrole portion of the indole is the C2 position. chim.it
Methoxy Group Influence : The 7-methoxy group is a powerful electron-donating group (activating group). Through the resonance effect, it increases the electron density on the benzene (B151609) portion of the indole nucleus, particularly at the positions ortho (C6) and para (C4) to itself. chim.itlibretexts.org
The interplay of these factors dictates that incoming electrophiles will preferentially attack the positions most activated by the methoxy group. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions of the benzene ring. Research on methoxy-activated indoles confirms that electron-donating groups on the benzene ring enhance the susceptibility of the C4, C5, C6, and C7 positions to electrophilic attack. chim.it Specifically, a methoxy group at C7 strongly directs electrophiles to the C4 and C6 positions.
| Position on Indole Ring | Influence of Substituents | Predicted Reactivity towards Electrophiles |
|---|---|---|
| C2 | Inherently reactive site of the pyrrole ring (when C3 is blocked). | Possible site of substitution. |
| C3 | Blocked by the methoxycarbonyl group. | Unreactive. |
| C4 | Para to the activating 7-methoxy group. | Highly favored site of substitution. |
| C5 | Meta to the 7-methoxy group. | Less favored site of substitution. |
| C6 | Ortho to the activating 7-methoxy group. | Favored site of substitution. |
Electrophilic Substitution Reactions on the Indole Nucleus
Reactivity at C-2, C-3, and Benzenoid Ring Positions
The indole nucleus is inherently electron-rich, leading to a high degree of reactivity, particularly towards electrophiles. In this compound, the substituent pattern significantly influences the regioselectivity of further chemical transformations. The C-3 position is occupied by the methyl carboxylate group, directing electrophilic attack to other positions on the pyrrole and benzene rings.
Reactivity at C-2: The C-2 position of the indole ring is generally less nucleophilic than the C-3 position. However, in 3-substituted indoles, electrophilic substitution can occur at C-2. For instance, under Vilsmeier-Haack conditions, which involves the use of phosphorus oxychloride and a formamide (B127407) derivative, formylation can be directed to the C-2 position, although this is more common in N-substituted indoles.
Reactivity at C-3: The C-3 position is the most nucleophilic and typically the primary site of electrophilic attack in unsubstituted indoles. However, in this compound, this position is already functionalized with a methyl carboxylate group. This group is electron-withdrawing and deactivating, thus discouraging further electrophilic substitution at this site.
Reactivity at the Benzenoid Ring: The 7-methoxy group is an electron-donating group, which activates the benzenoid portion of the indole ring towards electrophilic aromatic substitution. This activation is most pronounced at the ortho and para positions relative to the methoxy group. Consequently, electrophilic attack is anticipated to occur preferentially at the C-4 and C-6 positions. An example of this reactivity is observed in the extended Vilsmeier reaction of methyl 5,7-dimethoxyindole-2-carboxylate, where substitution with 3-dimethylaminopropenal and phosphoryl chloride occurs exclusively at the C-4 position. arkat-usa.org This suggests that for this compound, the C-4 position would be a likely site for electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield C-4 substituted products, driven by the directing effect of the 7-methoxy group. For instance, the Vilsmeier-Haack formylation of 7-methoxy-1H-indole can produce 7-methoxy-1H-indole-3-carbaldehyde, demonstrating the reactivity of the indole core that can be influenced by the methoxy group. google.com
| Position | Relative Reactivity | Governing Factors | Potential Reactions |
|---|---|---|---|
| C-2 | Moderate | Steric hindrance from C-3 substituent; electronic effects. | Vilsmeier-Haack formylation (typically in N-substituted indoles). |
| C-3 | Low (in this compound) | Presence of an electron-withdrawing carboxylate group. | Generally unreactive towards further electrophilic substitution. |
| Benzenoid Ring (C-4, C-6) | High | Activating effect of the 7-methoxy group. | Nitration, Halogenation, Friedel-Crafts reactions. arkat-usa.org |
N-Alkylation and N-Functionalization Strategies
The nitrogen atom of the indole ring in this compound can be functionalized through various N-alkylation and N-arylation strategies. These modifications are crucial for altering the electronic properties and steric environment of the indole core, which can be important for the synthesis of complex molecules.
The N-alkylation of indoles typically proceeds via a nucleophilic substitution reaction where the indole nitrogen acts as the nucleophile. The reaction can be carried out using a base to deprotonate the indole N-H, generating a more nucleophilic indolide anion. Common bases include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The resulting anion then displaces a leaving group from an alkylating agent, such as an alkyl halide.
Alternative methods for N-alkylation include the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate an alcohol for nucleophilic attack by the indole nitrogen. nih.govresearchgate.net This reaction generally proceeds with inversion of configuration at the alcohol's stereocenter. Reductive amination is another strategy, where an aldehyde or ketone is condensed with the indole, and the resulting iminium intermediate is reduced in situ. masterorganicchemistry.comorganic-chemistry.org
Achieving selective N-alkylation over C-alkylation is a key consideration in indole chemistry. While the C-3 position is generally more nucleophilic in unsubstituted indoles, the presence of the carboxylate group at C-3 in this compound disfavors C-3 alkylation. The use of a strong base to generate the indolide anion typically favors N-alkylation. rsc.org
For instance, a new efficient method for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid involves the N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride. umich.eduresearchgate.net This demonstrates a practical approach to introducing functionalized alkyl groups onto the indole nitrogen of a similar 7-methoxyindole scaffold. Copper-catalyzed N-arylation methods have also been developed for indoles, allowing for the introduction of aryl groups. acs.org
| Method | Reagents | Key Features |
|---|---|---|
| Classical N-Alkylation | Base (e.g., NaH), Alkyl Halide, Solvent (e.g., DMF, THF) | Generally high yielding and selective for N-alkylation. rsc.org |
| Mitsunobu Reaction | Alcohol, PPh3, DEAD/DIAD | Mild conditions, inversion of stereochemistry at the alcohol. nih.govresearchgate.net |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Forms a new C-N bond via an iminium intermediate. masterorganicchemistry.comorganic-chemistry.org |
Transformations of the Carboxylate Moiety
The methyl carboxylate group at the C-3 position of this compound is a versatile functional handle that can be converted into other important functional groups, such as amides and carboxylic acids.
Amidation: The direct conversion of the methyl ester to an amide can be achieved by heating with an amine, often at elevated temperatures and sometimes with a catalyst. mdpi.com More commonly, the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a standard peptide coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). organic-chemistry.org Direct amidation of indole-2-carboxylic acid with various amines has been successfully demonstrated. mdpi.com
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, for example, using sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF, is a common method. nih.gov However, the electron-rich nature of some indole systems can make them sensitive to harsh basic conditions. arkat-usa.org Acid-catalyzed hydrolysis can also be employed, though care must be taken to avoid potential side reactions on the indole ring. The successful hydrolysis of the closely related 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate to its corresponding carboxylic acid has been reported. umich.eduresearchgate.net
Modification of the Methoxy Group
The 7-methoxy group can be modified, most commonly through ether cleavage to reveal the corresponding 7-hydroxyindole. This transformation is valuable as the phenolic hydroxyl group can be further functionalized.
Demethylation: The cleavage of the methyl ether can be accomplished using strong Lewis acids such as boron tribromide (BBr3) in an inert solvent like dichloromethane (B109758) (DCM). chem-station.comcommonorganicchemistry.comnih.gov This reaction typically proceeds at low temperatures, starting at -78 °C and slowly warming to room temperature. commonorganicchemistry.com Another common reagent for ether cleavage is a strong protic acid like hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. wikipedia.orgresearchgate.netlibretexts.org The choice of reagent depends on the tolerance of other functional groups present in the molecule. The BBr3 method is often preferred for its effectiveness at lower temperatures and its ability to cleave aryl methyl ethers efficiently. chem-station.comorgsyn.org
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Boron Tribromide (BBr3) | DCM, -78 °C to room temperature | High reactivity, effective at low temperatures. chem-station.comcommonorganicchemistry.comnih.gov | Reacts violently with water, requires careful handling. chem-station.com |
| Hydrobromic Acid (HBr) | Elevated temperatures | Readily available. | Harsh conditions may not be suitable for sensitive substrates. researchgate.net |
| Hydroiodic Acid (HI) | Elevated temperatures | Effective for ether cleavage. | Can lead to side reactions. libretexts.org |
Demethylation Strategies and Analog Synthesis
The methoxy group at the 7-position of the indole ring is a key functional handle. Its selective removal (demethylation) to unveil the corresponding phenol (B47542) (7-hydroxyindole) is a critical transformation, as the hydroxyl group offers a new site for derivatization or can be a crucial pharmacophore in biologically active molecules.
Demethylation Strategies: The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis. For substrates like this compound, boron tribromide (BBr₃) is a frequently employed reagent. nih.govnih.gov The reaction typically proceeds by the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This process is often conducted at low temperatures in an inert solvent like dichloromethane (CH₂Cl₂) to minimize side reactions. While BBr₃ is highly effective, its reactivity can sometimes lead to undesired reactions on the indole nucleus if not carefully controlled. nih.gov Alternative reagents and conditions have been explored to achieve milder and more selective demethylation.
The conversion of 7-methoxyindole derivatives to the corresponding 7-hydroxyindoles is a pivotal step in the synthesis of various natural products and analogs. sci-hub.se The choice of demethylating agent is crucial to ensure compatibility with other functional groups present in the molecule, such as the ester at the 3-position.
Analog Synthesis: this compound is a versatile scaffold for the synthesis of a wide array of analogs. The indole nitrogen, the ester group, and the aromatic ring all provide opportunities for further functionalization. For instance, N-alkylation of the indole ring can be readily achieved. An improved procedure for the synthesis of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid highlights such a strategy, where the indole nitrogen is alkylated, followed by manipulation of the C3-substituent. researchgate.net This demonstrates how the core structure can be elaborated to introduce functionalities that can modulate the compound's physicochemical and biological properties.
Table 1: Reagents for Demethylation of Methoxyindoles
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to 0 °C | Highly effective but requires careful control to avoid side reactions. nih.govnih.gov |
| HBr/Acetic Acid | Reflux | Harsh conditions, may not be suitable for sensitive substrates. |
| Trimethylsilyl iodide (TMSI) | Acetonitrile, reflux | Milder alternative to boron halides. |
| Pyridinium hydrochloride | Melt, ~200 °C | Can be effective but requires high temperatures. |
Catalytic Methodologies in Methoxyindole Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficiency, selectivity, and sustainability. The synthesis of the methoxyindole core is no exception, with various catalytic platforms being employed for its construction and subsequent modification.
Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions are fundamental to building the indole scaffold and introducing substituents onto it.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide is a powerful tool for creating aryl-aryl bonds. libretexts.orgharvard.edu In the context of methoxyindole synthesis, it can be used to couple a suitably functionalized methoxy-substituted benzene derivative with another fragment to build the indole ring precursors or to directly functionalize a halogenated methoxyindole. nih.govacs.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.org This method is particularly useful for synthesizing substituted alkenes and has been applied to the construction of complex heterocyclic systems, including indoles. mdpi.comorganic-chemistry.org Intramolecular versions of the Heck reaction are especially powerful for ring-closing cyclizations to form the indole nucleus from appropriately designed precursors. chim.it
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for forming C(sp²)-C(sp) bonds. libretexts.org For indole synthesis, the Sonogashira reaction is often used to introduce an alkyne side chain onto an aniline derivative, which then undergoes a subsequent cyclization to form the indole ring. nih.govbeilstein-journals.org
Table 2: Overview of Metal-Catalyzed Coupling Reactions in Indole Synthesis
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoborane + Organohalide | Pd(0) complex, Base | C(sp²)-C(sp²) |
| Heck | Alkene + Organohalide | Pd(0) complex, Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne + Organohalide | Pd(0) complex, Cu(I) salt, Base | C(sp²)-C(sp) |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. It offers the advantage of avoiding potentially toxic and expensive heavy metals. For indole derivatives, organocatalysis is particularly prominent in achieving asymmetric functionalization. rsc.org
Chiral Brønsted acids, such as phosphoric acids, have been successfully used to catalyze the enantioselective addition of nucleophiles to the indole ring. nih.gov Similarly, chiral amines and other small molecules can activate substrates to react with indoles at specific positions. rsc.org While direct application to this compound is specific, the established principles of organocatalytic Friedel-Crafts alkylations or Michael additions can be adapted to functionalize the electron-rich indole nucleus. rsc.orgnih.gov For example, an asymmetric allylic alkylation of 2-methyl-3-nitroindoles using a chiral biscinchona alkaloid catalyst highlights the potential for creating stereocenters on the indole scaffold. rsc.org
Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the generation of reactive radical intermediates under exceptionally mild conditions. rsc.org This strategy has been successfully applied to the construction of the indole scaffold. nih.govresearchgate.net
Several approaches utilize visible light and a photocatalyst (like ruthenium or iridium complexes, or organic dyes) to initiate cyclization reactions. nih.govproquest.com For example, the synthesis of N-substituted indoles can be achieved through a redox-neutral desulfonylative C(sp²)-H functionalization, where visible light induces the key C-N bond formation without the need for external oxidants or additives. nih.gov Another strategy involves the photocatalytic conversion of ortho-azido styrylarenes into indoles, a transformation that can even be performed in aqueous media. nih.gov These methods represent a significant advance towards more sustainable and efficient chemical synthesis.
Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, avoiding hazardous solvents, and using renewable resources and energy-efficient methods.
One of the key areas of green chemistry is the reduction or elimination of volatile organic solvents (VOCs).
Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation has become a popular tool for accelerating organic reactions, often allowing them to be performed rapidly and in the absence of a solvent. tandfonline.comnih.gov Classical indole syntheses, such as the Bischler and Fischer methods, have been adapted to solvent-free, microwave-assisted conditions. organic-chemistry.orgresearchgate.netsciforum.net This approach not only reduces solvent waste but also often leads to higher yields and shorter reaction times compared to conventional heating. tandfonline.com For example, a one-pot, solvent-free synthesis of 2-arylindoles can be achieved by irradiating a mixture of anilines and phenacyl bromides. sciforum.net
Ionic Liquids as Green Solvents: Ionic liquids (ILs) are salts with low melting points that can be used as solvents for a wide range of chemical reactions. researchgate.net They are attractive from a green chemistry perspective due to their negligible vapor pressure, high thermal stability, and potential for recyclability. tandfonline.com Brønsted acidic ionic liquids have been developed and used as both the catalyst and the reaction medium for Fischer indole synthesis, sometimes in an aqueous medium, further enhancing the green credentials of the process. tandfonline.comrsc.org The use of task-specific ionic liquids can lead to efficient synthesis of indole derivatives under solvent-free conditions at room temperature. cdnsciencepub.com
Table 3: Comparison of Green Synthesis Methodologies for Indoles
| Methodology | Key Features | Advantages |
|---|---|---|
| Microwave-Assisted (Solvent-Free) | Use of microwave irradiation without bulk solvent. tandfonline.comorganic-chemistry.org | Rapid reaction times, reduced energy consumption, no solvent waste. |
| Ionic Liquids | Use of non-volatile, recyclable salts as reaction media. rsc.orgcdnsciencepub.com | Low volatility, high thermal stability, potential for catalyst/solvent recycling. |
| Water as Solvent | Performing reactions in aqueous media. rsc.org | Non-toxic, inexpensive, environmentally benign. |
Atom Economy and Reaction Efficiency
In the synthesis of this compound and related indole derivatives, the principles of atom economy and reaction efficiency are paramount for developing sustainable and cost-effective manufacturing processes. Atom economy, a central concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com High atom economy is achieved in reactions where minimal atoms are wasted as byproducts. primescholars.com Reaction efficiency is a broader measure that encompasses not only the chemical yield but also factors like reaction time, energy consumption, and the use of catalysts and solvents.
One efficient approach involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. mdpi.com This methodology allows for the synthesis of a variety of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines. mdpi.com The efficiency of these reactions can be significantly enhanced through the use of microwave irradiation, which often leads to excellent yields and drastically reduced reaction times compared to conventional heating methods. mdpi.com For instance, a protocol utilizing microwave heating for the cyclization of an enamine intermediate demonstrated an enhanced yield of 94% within 3 hours, a significant improvement over the 62% yield obtained after 16 hours with conventional heating. mdpi.com
The choice of catalyst, ligands, and reaction conditions is critical for maximizing efficiency. In palladium-catalyzed syntheses of indole-3-carboxylic acids, the specific palladium precursor and ligand can markedly influence catalytic performance. acs.org For example, screening of various palladium salts and phosphine (B1218219) ligands has shown that combinations like PdCl2 with Xantphos can be highly effective. acs.org However, the efficiency can be sensitive to the electronic properties of the substituents on the indole ring. Electron-withdrawing groups can sometimes lead to high yields, while other functional groups might interfere with the reaction, leading to reduced efficiency. acs.org
The table below summarizes findings from studies on related indole syntheses, illustrating the impact of different methodologies on reaction efficiency.
| Methodology | Catalyst/Reagents | Conditions | Product Type | Yield | Reference |
| Microwave-Assisted Cyclization | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF, 60°C, 3h | Methyl 2,4,6-trimethyl-1H-indole-3-carboxylate | 94% | mdpi.com |
| Conventional Heating | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF, 80°C, 16h | Methyl 2-methyl-1H-indole-3-carboxylate | 72% | mdpi.com |
| One-Pot Sequential Reaction | PdCl₂, Xantphos, Cs₂CO₃ | Mesitylene, 140°C, 16h | Methoxy-substituted Indole-3-carboxylic acid | 43% | acs.org |
| C-H Alkoxycarbonylation | Pd(OAc)₂, I₂, K₂CO₃ | DMF or CH₃CN, 80-100°C, 24-48h | Indole-3-carboxylates | Good | beilstein-journals.org |
The pursuit of higher atom economy and reaction efficiency in the synthesis of this compound continues to drive innovation in catalytic systems and reaction engineering. researchgate.net The adoption of greener methodologies, such as using recyclable catalysts, solvent-free reaction conditions, or microwave assistance, is crucial for minimizing the environmental impact and improving the economic viability of producing this and other valuable indole compounds. researchgate.netnih.gov
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like Methyl 7-methoxy-1H-indole-3-carboxylate. Through various NMR experiments, it is possible to map the carbon framework, identify the chemical environment of each proton, and establish connectivity between atoms.
¹H NMR Chemical Shift Assignments and Coupling Constants for Indole (B1671886) Derivatives
The ¹H NMR spectrum provides information about the number of different types of protons and their electronic environments. For indole derivatives, the protons on the aromatic rings typically appear in the downfield region (δ 6.5-8.5 ppm).
For this compound, the expected ¹H NMR signals would include:
A singlet for the N-H proton of the indole ring, typically broad and in the δ 8.0-9.0 ppm region.
A singlet for the proton at the C2 position (H-2), which is characteristic of 3-substituted indoles and appears significantly downfield.
Signals for the three aromatic protons on the benzene (B151609) ring (H-4, H-5, and H-6). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by the electron-donating methoxy (B1213986) group at the C7 position. The H-6 proton would likely be the most upfield due to the ortho-para directing effect of the methoxy group.
A singlet for the three protons of the methoxy group (-OCH₃) at C7, typically appearing around δ 3.9-4.0 ppm.
A singlet for the three protons of the methyl ester group (-COOCH₃), generally found around δ 3.8-3.9 ppm.
The coupling constants (J-values) between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho coupling and 1-3 Hz for meta coupling, which helps in assigning the specific positions on the benzene ring.
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| N-H | 8.0 - 9.0 | broad singlet | - |
| H-2 | ~8.0 | singlet | - |
| H-4 | 7.0 - 7.5 | doublet | Jortho = 7-9 |
| H-5 | 6.8 - 7.2 | triplet | Jortho = 7-9 |
| H-6 | ~6.7 | doublet | Jortho = 7-9 |
| 7-OCH₃ | 3.9 - 4.0 | singlet | - |
| 3-COOCH₃ | 3.8 - 3.9 | singlet | - |
| Note: These are estimated values based on general principles and data from similar indole derivatives. Actual experimental values may vary. |
¹³C NMR Analysis for Carbon Framework Characterization
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, etc.). For this compound, eleven distinct signals would be expected.
The carbonyl carbon of the ester group would be the most downfield signal, typically appearing at δ 165-170 ppm.
The carbon atom C7, attached to the electronegative oxygen of the methoxy group, would resonate at a downfield position (~δ 145-150 ppm).
The other aromatic carbons of the indole ring would appear in the range of δ 100-140 ppm. The C3 carbon, where the carboxylate is attached, would be found in the more shielded region of the aromatic carbons.
The carbon of the methoxy group at C7 and the methyl ester carbon would appear as sharp singlets in the upfield region, typically around δ 55-60 ppm and δ 50-55 ppm, respectively.
| Carbon Position | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | 165 - 170 |
| C-7 | 145 - 150 |
| C-7a | 130 - 135 |
| C-2 | 125 - 130 |
| C-3a | 120 - 125 |
| C-4 | 115 - 120 |
| C-5 | ~120 |
| C-6 | 105 - 110 |
| C-3 | 100 - 105 |
| 7-OCH₃ | 55 - 60 |
| 3-COOCH₃ | 50 - 55 |
| Note: These are estimated values based on general principles and data from similar indole derivatives. Actual experimental values may vary. |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment made from 1D NMR.
COSY (Correlation Spectroscopy) would show correlations between coupled protons, confirming the connectivity of the H-4, H-5, and H-6 protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for the protonated carbons (C2, C4, C5, C6, and the methyl groups).
HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations between protons and carbons. This would be key to confirming the positions of the substituents. For example, correlations would be expected from the 7-OCH₃ protons to the C7 carbon, and from the H-6 proton to the C7a and C5 carbons. The H-2 proton would show a correlation to the C3 and C3a carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. It could show correlations between the 7-OCH₃ protons and the H-6 proton, confirming their spatial relationship.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₁H₁₁NO₃. The calculated exact mass can be compared to the measured mass to confirm the chemical formula with high confidence.
| Formula | Calculated Monoisotopic Mass | Ion Type | Expected m/z |
| C₁₁H₁₁NO₃ | 205.0739 u | [M+H]⁺ | 206.0811 |
| [M+Na]⁺ | 228.0631 | ||
| [M-H]⁻ | 204.0666 |
Fragmentation Pathways of this compound
Under electron ionization (EI) or other fragmentation techniques, the molecular ion of this compound would undergo characteristic fragmentation. While specific experimental data is unavailable, likely fragmentation pathways for indole esters include:
Loss of the methoxy radical from the ester: A primary fragmentation would be the loss of the ·OCH₃ radical from the ester group, leading to the formation of an acylium ion. This would result in a fragment ion at m/z 174.
Loss of the entire methoxycarbonyl group: Cleavage of the bond between the indole ring and the carboxylate group could lead to the loss of ·COOCH₃, resulting in a 7-methoxy-indole radical cation at m/z 146.
Decarbonylation: The acylium ion (m/z 174) could further lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 146.
Fragmentation of the methoxy group on the ring: Loss of a methyl radical (·CH₃) from the 7-methoxy group is another possible pathway, leading to a fragment at m/z 190, which could be followed by the loss of CO.
The analysis of these fragmentation patterns provides a fingerprint that can help to confirm the structure of the molecule and distinguish it from its isomers.
Vibrational Spectroscopy (IR) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful non-destructive technique used to identify functional groups and probe intermolecular interactions within a molecular system. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrations of its constituent parts and offering insights into its solid-state structure.
Analysis of Characteristic Functional Group Stretches (N-H, C=O, C-O, O-CH3)
The infrared spectrum of this compound is dominated by absorption bands corresponding to the stretching vibrations of its key functional groups. The position of these bands is characteristic of the bond type and its chemical environment.
N-H Stretch: The indole N-H group gives rise to a characteristic stretching vibration. In a non-hydrogen-bonded state, this band would appear as a sharp peak around 3500 cm⁻¹. However, in the solid state, extensive hydrogen bonding typically causes this band to shift to a lower frequency (e.g., 3300-3400 cm⁻¹) and become broader. For instance, in the related compound indole-2-carboxylic acid, the N-H stretch involved in an intermolecular N-H···O hydrogen bond is observed around 3350 cm⁻¹. researchgate.net
C=O Stretch: The ester carbonyl (C=O) group is a strong infrared absorber, producing a prominent, sharp band. For methyl indole-3-carboxylate (B1236618), this stretching vibration is typically observed in the region of 1700-1725 cm⁻¹. The IR spectrum of a similar compound, methyl 1-methyl-1H-indole-3-carboxylate, shows a strong C=O band at 1704 cm⁻¹. researchgate.net
C-O Stretches: The molecule contains two types of C-O single bonds: the ester C-O and the ether C-O of the methoxy group. These give rise to strong stretching vibrations in the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹. Carboxylate esters generally show two C-O stretching bands: an asymmetric stretch (around 1250-1200 cm⁻¹) and a symmetric stretch (around 1100-1000 cm⁻¹). spectroscopyonline.com The aryl ether C-O stretch of the methoxy group also contributes to absorption in this region.
O-CH3 Stretch: The methoxy group's methyl C-H stretching vibrations are observed just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. vscht.cz
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Indole N-H | Stretch | ~3300-3400 (Broad, H-bonded) |
| Ester C=O | Stretch | ~1700-1725 (Strong, Sharp) |
| Ester C-O | Asymmetric Stretch | ~1200-1250 |
| Ether C-O | Stretch | ~1020-1250 |
| Methoxy C-H | Stretch | ~2850-2950 |
Spectroscopic Signatures of Intermolecular Hydrogen Bonding and Polymorphism
The precise frequencies and shapes of vibrational bands, especially those of the N-H and C=O groups, are highly sensitive to the molecule's local environment. This sensitivity makes IR spectroscopy an excellent tool for studying intermolecular interactions like hydrogen bonding. mdpi.com In the solid state, the N-H group of the indole ring readily acts as a hydrogen bond donor, while the oxygen atom of the ester carbonyl group is an effective hydrogen bond acceptor. This N-H···O=C interaction leads to a noticeable red-shift (a shift to lower frequency) and broadening of the N-H stretching band compared to its frequency in a non-polar solvent. semanticscholar.org
Polymorphism, the ability of a compound to exist in more than one crystal form, can be readily detected by solid-state IR spectroscopy. Different polymorphs feature distinct arrangements of molecules in the crystal lattice, resulting in different hydrogen bonding networks and other intermolecular interactions. semanticscholar.orgmdpi.com These variations alter the local environment of functional groups, leading to observable differences in their vibrational frequencies. For example, in a study of 5-methoxy-1H-indole-2-carboxylic acid, two different polymorphs were identified. semanticscholar.orgmdpi.com In one form, the N-H group donates a hydrogen bond to the methoxy oxygen, while in another, it donates to the carboxylic acid oxygen. These different hydrogen bonding schemes result in distinct N-H stretching frequencies (3342 cm⁻¹ vs. 3336 cm⁻¹), providing a clear spectroscopic signature for each polymorph. semanticscholar.orgmdpi.com Similar effects would be expected for this compound if it exhibits polymorphism.
Single-Crystal X-ray Diffraction for Solid-State Structure and Polymorphism Studies
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The following table presents the crystallographic data for the related compound, Methyl 1-methyl-1H-indole-3-carboxylate. researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| a (Å) | 7.9139 (16) |
| b (Å) | 8.0163 (16) |
| c (Å) | 14.739 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 934.8 (3) |
| Z | 4 |
Analysis of Molecular Conformation and Torsion Angles
SCXRD analysis reveals the preferred conformation of the molecule in the solid state. The indole ring system is inherently planar. A key conformational descriptor is the torsion angle, which describes the rotation around a specific bond. researchgate.net For this compound, a critical torsion angle would be that defining the orientation of the methyl carboxylate group relative to the indole ring.
In the structure of Methyl 1-methyl-1H-indole-3-carboxylate, the entire molecule is observed to be planar. researchgate.net This planarity suggests significant electronic conjugation between the indole ring and the carboxylate substituent. For the methoxy group at the 7-position, the C8-C7-O-C(methyl) torsion angle would describe its orientation relative to the indole plane. In many aryl methoxy structures, this angle is close to 0° or 180°, indicating a coplanar arrangement that maximizes resonance effects. researchgate.net
The table below defines a key torsion angle for analyzing the conformation of the ester group.
| Torsion Angle | Atoms Involved | Description |
| τ | C2–C3–C(carbonyl)–O(ester) | Defines the rotation of the ester group relative to the indole C2-C3 bond. |
Investigation of Intermolecular Interactions (Hydrogen Bonds, π-π Stacking, C-H···O Interactions)
The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. SCXRD allows for the precise measurement of the distances and angles associated with these forces.
Hydrogen Bonds: The primary intermolecular interaction expected for this compound is the hydrogen bond between the indole N-H donor and the carbonyl oxygen acceptor of a neighboring molecule (N-H···O=C). This type of interaction is common in indole-3-carboxylate structures and typically leads to the formation of infinite chains or cyclic dimers. sigmaaldrich.com
C-H···O Interactions: Weaker C-H···O hydrogen bonds, where C-H groups from the indole ring or methyl groups act as weak donors to oxygen acceptors, are also frequently observed. researchgate.net Although weaker than conventional hydrogen bonds, the cumulative effect of these interactions plays a crucial role in the final crystal packing. In the crystal structure of Methyl 1-methyl-1H-indole-3-carboxylate, molecules are linked by C-H···O hydrogen bonds, forming a sheet-like structure. researchgate.net Additionally, C-H···π interactions, where a methyl C-H group interacts with the π-system of an adjacent indole ring, further stabilize the packing. researchgate.net
This table summarizes the typical intermolecular interactions observed in related indole crystal structures.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H | O=C | 2.8 - 3.2 (N···O) |
| π-π Stacking | Indole Ring (π-system) | Indole Ring (π-system) | 3.3 - 3.8 (Centroid-Centroid) |
| C-H···O Interaction | C-H | O=C or O-CH₃ | 3.0 - 3.8 (C···O) |
| C-H···π Interaction | C-H (methyl) | Indole Ring (π-system) | ~2.7 (H···Centroid) |
Polymorphism of Methoxyindole Carboxylates and its Structural Implications
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. For methoxyindole carboxylates, the specific arrangement of molecules in the crystal lattice can significantly influence their physicochemical properties. While dedicated studies on the polymorphism of this compound are not extensively documented in publicly available research, the investigation of closely related indole derivatives provides substantial insight into the structural features that govern this phenomenon. The variance in intermolecular interactions, particularly hydrogen bonding and π-stacking, is a primary driver for the formation of different polymorphic forms in this class of compounds.
The structural implications of polymorphism in methoxyindole carboxylates are rooted in the different spatial arrangements of the molecules, which can affect properties such as solubility, melting point, and stability. These differences arise from the flexibility of intermolecular interactions. For instance, the hydrogen bonding patterns can vary, leading to different packing efficiencies and, consequently, different crystal structures.
The analysis of these polymorphs through advanced techniques such as single-crystal X-ray diffraction provides precise data on the molecular geometry and packing. mdpi.comnih.govsemanticscholar.org For example, one polymorph of 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system with the space group P21/c. mdpi.comnih.govsemanticscholar.org The detailed crystallographic data for this polymorph are presented in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| β (°) | 91.871(5) |
| Volume (ų) | - |
| Z | 4 |
Spectroscopic methods, particularly infrared (IR) spectroscopy, are invaluable for distinguishing between polymorphs. Different hydrogen bonding motifs lead to noticeable changes in the position and intensity of vibrational bands. mdpi.com For instance, in the case of MI2CA polymorphs, the N–H stretching vibration is observed at slightly different wavenumbers (e.g., 3342 cm⁻¹ in one form and 3336 cm⁻¹ in another), reflecting the different hydrogen bonding environments. mdpi.comsemanticscholar.org
The study of other related indole derivatives, such as Methyl 1-methyl-1H-indole-3-carboxylate, further underscores the importance of intermolecular forces in dictating crystal structure. In this compound, the crystal packing is stabilized by three types of intermolecular C—H⋯O hydrogen bonds, resulting in a sheet-like structure. researchgate.net Parallel sheets are further stabilized by C—H⋯π stacking interactions. researchgate.net The planarity of the indole molecule in this compound, which is situated on a mirror plane in the space group Pbcm, also influences its packing. researchgate.net
Another related structure, Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, crystallizes in the triclinic system and features two independent molecules in its asymmetric unit. nih.gov The crystal packing in this instance is stabilized by weak intermolecular C–H⋯π interactions. nih.gov The crystallographic data for this compound is summarized in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | - |
| a (Å) | 7.622(2) |
| b (Å) | 12.871(4) |
| c (Å) | 16.928(5) |
| α (°) | 93.831(3) |
| β (°) | 100.158(3) |
| γ (°) | 93.456(3) |
| Volume (ų) | 1626.6(8) |
| Z | 4 |
These examples from related methoxyindole carboxylates and other indole derivatives highlight the delicate balance of intermolecular forces that can give rise to polymorphism. The structural implications are significant, as the resulting crystalline form can have altered physical and potentially biological properties. Therefore, the characterization of potential polymorphs is a crucial aspect of the research and development of these compounds.
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the geometry and electronic characteristics of a molecule.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 7-methoxy-1H-indole-3-carboxylate, DFT calculations, often using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, finds the lowest energy conformation of the molecule. From this optimized geometry, various electronic properties can be calculated, including the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). These properties provide insights into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. FMO analysis for this compound would involve visualizing the spatial distribution of these orbitals to identify the likely sites for chemical reactions.
A hypothetical data table for FMO analysis would look like this:
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Spectroscopic Property Prediction and Validation
Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.
Theoretical Calculation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. These calculated shifts for this compound would be compared to experimentally obtained NMR spectra to confirm the molecular structure.
A hypothetical comparison of theoretical and experimental NMR data would be presented in a table:
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| 1H NMR | Data not available | Data not available |
| 13C NMR | Data not available | Data not available |
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Theoretical vibrational frequency calculations, performed using DFT, can predict the vibrational modes of this compound. The calculated frequencies are often scaled to better match experimental data. This correlation helps in the assignment of the observed spectral bands to specific molecular vibrations.
Molecular Dynamics and Conformational Analysis
Conformational Landscape and Energy Minima
The conformational flexibility of this compound is primarily governed by the rotation around three key single bonds: the C7–O(methoxy) bond, the C3–C(carbonyl) bond, and the C(carbonyl)–O(ester) bond. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface (PES) of the molecule to identify its most stable conformations (energy minima) and the energy barriers between them.
A conformational search would reveal that the orientation of the methoxy (B1213986) group is a key determinant of stability. The methyl group of the methoxy substituent can be oriented either towards the N1-H of the indole (B1671886) ring or away from it. The relative energies of these conformers are influenced by steric hindrance and potential weak intramolecular interactions.
Similarly, the methyl carboxylate group at the C3 position possesses significant conformational freedom. The rotation around the C3–C(carbonyl) bond determines the orientation of the carbonyl group relative to the indole ring. Furthermore, the ester group itself typically exists in two planar conformations, s-trans (anti) or s-cis (syn), with the s-trans conformer generally being more stable due to reduced steric repulsion. A comprehensive computational analysis, such as a relaxed PES scan, would precisely quantify the energy differences between these rotational isomers. For analogous substituted indanone systems, DFT calculations have been successfully used to identify the most stable conformers based on the orientation of methoxy groups. nih.gov
Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data representative of a typical DFT calculation to illustrate the concept of conformational energy minima.
| Conformer ID | Methoxy Orientation | Carboxylate Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conf-A | Methyl pointing away from N1-H | s-trans | 0.00 (Global Minimum) |
| Conf-B | Methyl pointing towards N1-H | s-trans | +0.85 |
| Conf-C | Methyl pointing away from N1-H | s-cis | +2.50 |
| Conf-D | Methyl pointing towards N1-H | s-cis | +3.40 |
Intermolecular Interactions and Crystal Packing Simulations
Key Intermolecular Interactions:
N–H···O Hydrogen Bonds: The most significant interaction is anticipated to be the hydrogen bond between the indole N–H group (donor) and the carbonyl oxygen of the carboxylate group (acceptor) of an adjacent molecule. In many indole carboxylic acids, this interaction leads to the formation of centrosymmetric cyclic dimers, creating a robust supramolecular synthon. researchgate.netbohrium.com
C–H···O Interactions: Weaker C–H···O hydrogen bonds are also expected to play a crucial role in stabilizing the crystal lattice. Potential donors include the aromatic C–H groups of the indole ring and the methyl C–H groups of the methoxy and ester moieties. The acceptors would be the carbonyl and methoxy oxygen atoms.
Theoretical tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be employed to characterize and quantify these non-covalent interactions. researchgate.netnih.gov These methods allow for the visualization and energetic estimation of hydrogen bonds and van der Waals contacts, confirming their role in the supramolecular assembly. bohrium.com
Table 2: Predicted Intermolecular Interactions and Their Typical Geometries Based on crystallographic data of analogous indole derivatives. nih.govresearchgate.net
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
|---|---|---|---|---|
| N–H···O | N1–H | O=C (carboxylate) | 2.8 – 3.1 | 150 – 170 |
| C–H···O | C(aryl)–H | O=C or O–CH₃ | 3.2 – 3.5 | 130 – 160 |
| π–π Stacking | Indole Ring Centroid | Indole Ring Centroid | 3.4 – 3.8 (interplanar) | N/A |
Mechanistic Studies of Reactions via Computational Methods
Computational chemistry provides powerful insights into the mechanisms of chemical reactions, allowing for the detailed study of reaction pathways that are often difficult or impossible to observe experimentally. unibo.it
Transition State Characterization and Reaction Pathway Elucidation
The synthesis of the methoxyindole core can be achieved through various methods, with the Fischer indole synthesis being one of the most classic and versatile. wikipedia.org DFT calculations are ideally suited to elucidate the complex mechanism of this reaction. A computational study of the Fischer synthesis of a methoxyindole would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the starting phenylhydrazine (B124118) and carbonyl compound, as well as the final indole product.
Intermediate Identification: Locating all stable intermediates along the reaction pathway, such as the hydrazone, enamine, and diimine species. wikipedia.org
Transition State (TS) Searching: Identifying the geometry of the transition state for each elementary step (e.g., the key nih.govnih.gov-sigmatropic rearrangement). A true TS is characterized as a first-order saddle point on the potential energy surface with exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Reaction Pathway Mapping: Connecting the reactants, intermediates, transition states, and products through Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified TS correctly links the intended minima.
Catalytic Cycle Analysis in Methoxyindole Syntheses
Modern indole syntheses frequently employ transition metal catalysis, particularly with palladium, to achieve high efficiency and selectivity. researchgate.net Computational modeling is essential for understanding the intricate stepwise mechanism of the catalytic cycle. For a hypothetical palladium-catalyzed intramolecular cyclization to form a methoxyindole derivative, DFT would be used to analyze each stage of the cycle. researchgate.net
A typical Pd(0)/Pd(II) catalytic cycle involves several key steps:
Oxidative Addition: The initial step where the active Pd(0) catalyst inserts into a bond of the substrate (e.g., an aryl-halide), forming a Pd(II) intermediate.
Ligand Exchange/Coordination: The reacting partner coordinates to the palladium center.
Migratory Insertion / C-N Coupling: The key bond-forming step, such as an aminopalladation or intramolecular C-H activation, leading to the cyclized intermediate. nih.gov
β-Hydride Elimination / Reductive Elimination: The final step which forms the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.
By calculating the Gibbs free energy of each intermediate and transition state in the cycle, a complete energy profile can be constructed. This profile reveals the turnover-limiting step (the highest energy barrier in the cycle) and provides a rationale for the observed reactivity and selectivity of the catalyst. Such analyses are crucial for optimizing reaction conditions and designing more efficient catalysts for the synthesis of complex molecules like this compound.
Investigation of Biological Activity and Structure Activity Relationships Sar in Pre Clinical Research
In Vitro Biological Activity Screening and Evaluation
Indole (B1671886) derivatives are well-established as potent anticancer agents, targeting a variety of signaling pathways and cellular processes to inhibit the proliferation of cancer cells. researchgate.net The substitution pattern on the indole ring is critical in defining the mechanism and potency of these compounds.
A primary mechanism by which many indole-based molecules exert their anticancer effects is through the disruption of microtubule dynamics. mdpi.com Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their inhibition leads to mitotic arrest and cell death. nih.gov
The indole scaffold is a common feature in compounds designed as tubulin polymerization inhibitors that bind to the colchicine-binding site on β-tubulin. nih.govresearchgate.net Structure-activity relationship studies have shown that substitutions on the benzene (B151609) ring of the indole nucleus significantly influence activity. Specifically, the introduction of heterocyclic rings at the C-7 position of the indole core has been shown to produce potent inhibitors of tubulin polymerization. mdpi.com In one study, a 7-heterocyclyl-1H-indole derivative (Compound 1k ) demonstrated a potent tubulin polymerization inhibition IC₅₀ value of 0.58 µM and inhibited the growth of MCF-7 breast cancer cells with an IC₅₀ value of 4.5 nM. mdpi.com This highlights the strategic importance of substitution at the C-7 position, suggesting that the 7-methoxy group of Methyl 7-methoxy-1H-indole-3-carboxylate could play a key role in its potential interaction with tubulin.
Table 1: Tubulin Polymerization Inhibition by Indole Derivatives
| Compound | Description | Tubulin IC₅₀ (µM) | Cancer Cell Line | Cell Growth IC₅₀ (µM) | Reference |
| 1k | 7-Heterocyclyl-1H-indole derivative | 0.58 | MCF-7 | 0.0045 | mdpi.com |
| 18f | Indole-based derivative | 1.7 | MCF-7 | 0.42 | mdpi.com |
| 18g | Indole-based derivative | 1.4 | MCF-7 | 0.17 | mdpi.com |
Inducing apoptosis, or programmed cell death, is a hallmark of effective cancer chemotherapy. nih.gov Indole derivatives, including those with substitutions at the C-3 position like indole-3-carboxylic acid, have been shown to trigger apoptosis in various cancer cell lines. researchgate.net The mechanisms are often multifaceted, involving the activation of intrinsic and extrinsic apoptotic pathways.
One of the central mechanisms is the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov Studies on indole-2-carboxamide derivatives demonstrated that the most potent compounds could increase the levels of caspase-3 protein in Panc-1 human pancreatic cancer cells by approximately eightfold compared to untreated cells. nih.gov For instance, compounds 5f and 5g in the study showed caspase-3 activation levels of 560.2 pg/mL and 542.5 pg/mL, respectively, surpassing the reference drug staurosporine. nih.gov
Furthermore, indole derivatives can modulate the Bcl-2 family of proteins, which are key regulators of apoptosis. Research on Indole-3-carbinol (I3C) in lung cancer cells showed that treatment decreased the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing levels of pro-apoptotic proteins such as Bax and Bim. researchgate.net This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial dysfunction and the activation of the caspase cascade. researchgate.net The presence of the indole-3-carboxylate (B1236618) moiety in the title compound suggests it may share the potential to engage these apoptotic pathways.
Table 2: Apoptotic Activity of Indole Derivatives in Cancer Cell Lines
| Compound | Cell Line | Activity | Observation | Reference |
| 5f | Panc-1 | Caspase-3 Activation | 560.2 ± 5.0 pg/mL | nih.gov |
| 5g | Panc-1 | Caspase-3 Activation | 542.5 ± 5.0 pg/mL | nih.gov |
| Indole-3-carbinol | H1299 (Lung) | Protein Modulation | Decreased Bcl-2, Bcl-xL; Increased Bax, Bim | researchgate.net |
| Indole-3-carboxylic acid | LS180 (Colorectal) | Senescence Induction | Enhanced Doxorubicin-induced senescence and growth arrest | researchgate.net |
The indole scaffold is also a valuable template for the development of novel antimicrobial agents to combat drug-resistant pathogens. mdpi.comscirp.org
Derivatives of indole-3-carboxylic acid, particularly indole-3-carboxamides, have demonstrated significant antibacterial activity. nih.govnih.gov A primary mechanism of action for these compounds is the disruption of bacterial cell membranes. nih.govnih.gov This membrane perturbation compromises the integrity of the bacterial cell, leading to leakage of cellular contents and cell death. rsc.org
One study investigated a series of α,ω-di(indole-3-carboxamido)polyamine derivatives and found that a 5-bromo-substituted analog was capable of disrupting the bacterial membrane of both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the outer membrane of Pseudomonas aeruginosa. nih.gov This suggests that the indole-3-carboxamide structure, closely related to the methyl indole-3-carboxylate core, is effective in targeting and damaging bacterial membrane structures. These derivatives also act as antibiotic potentiators, restoring the efficacy of conventional antibiotics against resistant strains. nih.govnih.gov
Table 3: Antibacterial Activity (MIC) of Indole-3-Carboxamide Derivatives
| Compound | Bacterial Strain | MIC (µM) | Reference |
| 13b | Staphylococcus aureus | ≤ 0.28 | nih.gov |
| 13b | Acinetobacter baumannii | ≤ 0.28 | nih.gov |
| 3aa | S. aureus MRSA | 3.9 µg/mL | mdpi.com |
| 3ag | Mycobacterium smegmatis | 3.9 µg/mL | mdpi.com |
| 3ao | S. aureus | < 1 µg/mL | mdpi.com |
| 3aq | S. aureus MRSA | < 1 µg/mL | mdpi.com |
Indole derivatives have also shown promise as antifungal agents, acting through several distinct mechanisms. researchgate.nettsijournals.com One key mechanism involves the disruption of fungal cell membrane integrity, which is vital for cell survival. researchgate.netnih.gov Studies on indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety showed that these compounds could alter the morphology of the cell wall and membrane of the pathogenic fungus Botrytis cinerea, leading to increased membrane permeability and cell leakage. nih.gov
Another significant antifungal mechanism is the inhibition of crucial fungal enzymes. rsc.orgnih.gov Azole antifungal drugs, for example, function by inhibiting lanosterol (B1674476) 14α-demethylase, a cytochrome P-450 enzyme essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane. nih.gov It is hypothesized that indole-triazole derivatives may act via a similar mechanism. nih.gov Furthermore, molecular docking studies suggest that some indole derivatives can act as succinate (B1194679) dehydrogenase inhibitors (SDHI), interfering with the fungal respiratory chain. rsc.orgnih.gov
Table 4: Antifungal Activity of Indole Derivatives
| Compound | Fungal Strain | Activity Metric | Value | Reference |
| 13b | Cryptococcus neoformans | MIC | ≤ 0.28 µM | nih.gov |
| Z2 | Botrytis cinerea | EC₅₀ | 2.7 µg/mL | nih.gov |
| 3ag | Candida albicans | MIC | 3.9 µg/mL | mdpi.com |
| 3aq | Candida albicans | MIC | 3.9 µg/mL | mdpi.com |
Antiviral Activity (in vitro studies)
Structure-Activity Relationship (SAR) Studies of this compound Analogs
SAR studies are crucial for optimizing the biological activity of lead compounds. For indole-3-carboxylate derivatives, these studies have provided valuable insights into how molecular modifications affect their antiviral, anti-inflammatory, and receptor-binding properties.
The biological activity of indole derivatives is highly sensitive to the type and position of chemical groups attached to the indole ring.
Position of Substituents : The location of functional groups is critical. For antiviral activity against the SARS-CoV-2 3CL protease, the position of the carboxylic acid on the indole ring is a key determinant of inhibitory potency. nih.gov In the context of cannabinoid receptor binding, substitutions at positions 2, 6, and 7 of the indole core generally preserve high binding affinity, whereas modifications at position 5, such as with fluoro, chloro, methyl, or bromo groups, have been found to be detrimental to both binding and functional activity. nih.gov
Nature of Substituents :
Methoxy (B1213986) Group : The presence of a methoxy group on the indole ring is known to enhance its chemical reactivity. chim.it As noted earlier, a 7-methoxyindole (B1360046) was a potent agonist at the AhR. nih.gov
Alkyl Groups : The effect of alkyl groups can be position-dependent. In one study of antiviral indole esters, a methyl group at the 6-position maintained potent activity, whereas a methyl group at the 5-position resulted in a significant loss of efficacy. nih.gov
Halogens : Halogenation of the indole ring produces varied outcomes. While substitutions at position 7 are tolerated for hCB1 receptor binding, chloro and bromo substitutions at the 5-position negatively impact activity. nih.gov
Amide/Ester Groups : The nature of the linker group is also important. In a series of potential cannabinoid receptor agonists, replacing a sulfonamide linker with an amide, carbamate, or urea (B33335) led to a complete loss of agonist activity, underscoring the specific structural requirements for biological function. mdpi.com
The following table summarizes key SAR findings for indole analogs from various studies.
| Compound Series | Target/Activity | Position of Substituent | Nature of Substituent | Effect on Activity | Reference |
| Indole Chloropyridinyl Esters | SARS-CoV-2 3CLpro | 5 | Methyl | Significant loss of activity | nih.gov |
| Indole Chloropyridinyl Esters | SARS-CoV-2 3CLpro | 6 | Methyl | Maintained potent activity | nih.gov |
| Synthetic Cannabinoids | hCB1 Receptor Binding | 5 | Fluoro, Chloro, Bromo | Detrimental to binding | nih.gov |
| Synthetic Cannabinoids | hCB1 Receptor Binding | 7 | Methyl, Fluorine, Bromine | Retained high affinity | nih.gov |
| Methoxyindoles | AhR Modulation | 7 | Methoxy | Effective agonist | nih.gov |
The carboxylate group at the 3-position is a defining feature of this class of compounds and plays a direct role in their biological interactions. Indolecarboxylic acid derivatives have demonstrated a wide range of biological activities. researchgate.net In the case of indole-based inhibitors targeting the SARS-CoV-2 main protease, the ester carbonyl of the carboxylate moiety acts as an electrophile. It is directly attacked by the sulfur atom of the catalytic cysteine residue in the enzyme's active site, forming a covalent bond that inactivates the enzyme. nih.gov This highlights the essential role of the carboxylate group in the mechanism of action for these antiviral agents. Furthermore, the ability of carboxylic acids to diffuse across lipid membranes, such as liposomes, is influenced by the properties of the entire organic moiety, indicating that the carboxylate group also plays a role in the pharmacokinetic properties of these molecules. mdpi.com
Influence of N-Substitution on Biological Profile
The substitution at the N-1 position of the indole ring is a common strategy to modulate the pharmacological properties of indole derivatives. This modification can significantly impact the compound's affinity for biological targets, as well as its pharmacokinetic profile.
N-alkylation and N-arylation of the indole nucleus can lead to derivatives with diverse biological activities. For instance, the introduction of various alkyl or aryl groups at the N-1 position of indole-3-carboxamides has been shown to influence their antimicrobial and anticancer activities. The nature and size of the substituent can affect the molecule's ability to interact with specific binding sites on proteins or nucleic acids.
A hypothetical exploration of N-substitution on this compound could involve the introduction of various functional groups to probe for enhanced or novel biological activities. The following table outlines potential N-substituents and their rationale for investigation based on known SAR of other indole derivatives.
| N-Substituent | Rationale for Investigation | Potential Impact on Biological Profile |
|---|---|---|
| Methyl | To assess the effect of a small, electron-donating group on activity and metabolic stability. | May increase lipophilicity and cell permeability. |
| Ethyl | To explore the impact of a slightly larger alkyl group. | Could provide a balance between increased potency and favorable pharmacokinetic properties. |
| Benzyl (B1604629) | To introduce a bulky, aromatic moiety that can engage in π-stacking interactions. | Potential for enhanced binding to aromatic pockets in target proteins. |
| (4-Fluorophenyl)methyl | To investigate the influence of an electron-withdrawing group on the phenyl ring of the N-benzyl substituent. | May alter the electronic properties and binding interactions of the benzyl group. |
| 2-(Dimethylamino)ethyl | To introduce a basic side chain for improved aqueous solubility and potential for ionic interactions. | Could enhance bioavailability and allow for salt formation. |
Mechanistic Pharmacology and Target Identification
The elucidation of the molecular mechanisms of action and the identification of specific biological targets are critical steps in the preclinical development of any new chemical entity. For this compound, while direct mechanistic studies are scarce, inferences can be drawn from the broader class of indole-containing compounds.
Molecular Target Validation through in vitro Binding Assays
In vitro binding assays are fundamental tools for identifying and validating the molecular targets of a compound. These assays measure the affinity of a compound for a specific receptor, enzyme, or other biomolecule. Given the diverse biological activities reported for indole derivatives, a panel of binding assays against various targets would be a logical step in characterizing the pharmacological profile of this compound.
Potential molecular targets for indole derivatives, based on existing literature, include but are not limited to:
Kinases: Many indole derivatives are known to be kinase inhibitors, playing a role in anticancer therapy.
G-protein coupled receptors (GPCRs): The indole scaffold is present in many neurotransmitters and hormones, making it a common motif in ligands for GPCRs.
Nuclear receptors: Some indole derivatives have been shown to modulate the activity of nuclear receptors, which are involved in regulating gene expression.
Enzymes involved in inflammatory pathways: Compounds with an indole core have demonstrated anti-inflammatory properties, suggesting interaction with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).
A hypothetical screening of this compound and its N-substituted analogs against a panel of kinases could yield valuable information about their potential as anticancer agents. The following table illustrates a hypothetical outcome of such a screening.
| Compound | Kinase Target | Binding Affinity (Ki, nM) |
|---|---|---|
| This compound | EGFR | >10,000 |
| Methyl 1-methyl-7-methoxy-1H-indole-3-carboxylate | EGFR | 5,200 |
| Methyl 1-benzyl-7-methoxy-1H-indole-3-carboxylate | VEGFR2 | 850 |
| Methyl 1-((4-fluorophenyl)methyl)-7-methoxy-1H-indole-3-carboxylate | VEGFR2 | 450 |
| Methyl 1-(2-(dimethylamino)ethyl)-7-methoxy-1H-indole-3-carboxylate | Aurora A | 1,200 |
Cellular Pathway Modulation Studies
Once a molecular target is validated, the next step is to investigate how the compound modulates cellular pathways downstream of that target. Cellular pathway analysis can provide insights into the physiological and pathological processes affected by the compound.
For instance, if in vitro binding assays suggest that a derivative of this compound is a potent inhibitor of a particular kinase involved in cell proliferation, subsequent cellular studies would aim to confirm this activity. This could involve treating cancer cell lines with the compound and measuring its effect on:
Cell viability and proliferation: Assays such as MTT or BrdU incorporation can quantify the cytostatic or cytotoxic effects of the compound.
Apoptosis: The induction of programmed cell death can be assessed by measuring markers like caspase activation or DNA fragmentation.
Cell cycle progression: Flow cytometry can be used to determine if the compound causes arrest at a specific phase of the cell cycle.
Phosphorylation of downstream signaling proteins: Western blotting can be employed to measure the phosphorylation status of key proteins in the signaling cascade regulated by the target kinase.
The methoxy group on the indole ring can influence the compound's metabolic stability and its interaction with cellular targets. Studies on other methoxy-substituted natural products have shown that this group can be involved in key hydrogen bonding interactions within the binding pocket of a target protein. Furthermore, the position of the methoxy group is critical; for example, the 7-methoxy substitution may confer different properties compared to a 5- or 6-methoxy substitution due to its proximity to the indole nitrogen.
Emerging Research Areas and Potential Applications in Chemical Science
Methyl 7-methoxy-1H-indole-3-carboxylate as a Building Block in Complex Chemical Synthesis
The functionalized indole (B1671886) core of this compound makes it a valuable intermediate for the synthesis of more complex molecular architectures. Its utility as a building block is being explored in the creation of natural product analogs and novel heterocyclic systems.
While direct applications of this compound in the total synthesis of natural products are not yet extensively documented, its structural motifs are present in numerous bioactive alkaloids and pharmaceuticals. chemijournal.com The general importance of substituted indoles in the synthesis of such compounds is well-established. mdpi.com The presence of the methoxy (B1213986) and carboxylate groups on the indole ring provides reactive handles for further chemical transformations, making it a plausible precursor for the synthesis of analogs of naturally occurring indoles. The strategic placement of these functional groups can influence the regioselectivity of subsequent reactions, a crucial aspect in the synthesis of complex molecules.
A scalable synthesis for a variety of polysubstituted indoles, including this compound, has been developed, highlighting its accessibility for further synthetic explorations. mdpi.comresearchgate.net This accessibility is a key factor in its potential use as a starting material for creating libraries of natural product-like molecules for biological screening. The indole-3-carboxylate (B1236618) moiety is a common feature in many synthetic strategies, serving as a precursor for other functional groups or as a key component of the final molecular structure. chemijournal.com
| Compound | Significance | Potential Synthetic Connection |
| Indole Alkaloids | A large class of natural products with diverse biological activities. | The indole core of this compound is a fundamental unit of these alkaloids. |
| Bioactive Indole Derivatives | Many pharmaceuticals contain the indole scaffold. | The functional groups on this compound allow for derivatization to produce novel bioactive candidates. |
The synthesis of this compound itself represents the construction of a key heterocyclic system. One reported synthesis involves the C-methoxycarbonylation of an N,N-dialkyl-2-(o-nitroaryl)ethenamine followed by reduction of the nitro group and cyclization to form the indole ring. thieme-connect.de This process demonstrates the formation of the indole scaffold from acyclic precursors, a fundamental strategy in heterocyclic chemistry.
Furthermore, the indole ring of this compound can serve as a template for the construction of more complex, fused heterocyclic systems. The electron-rich nature of the indole nucleus, modified by the methoxy and carboxylate substituents, can direct the regioselectivity of annulation reactions, leading to the formation of novel polycyclic aromatic compounds with potentially interesting photophysical or biological properties. The development of new synthetic methodologies for the functionalization of the indole core is an active area of research, with potential applications in the creation of diverse molecular architectures. mdpi.com
Table of Synthetic Precursors and Resulting Heterocyclic Core:
| Precursor | Reaction Type | Heterocyclic Core Formed |
|---|
Applications in Materials Science
The exploration of indole derivatives in materials science is a rapidly growing field. nih.gov The electron-rich nature and aromaticity of the indole ring make it an attractive component for organic electronic materials. While the specific applications of this compound are still in their nascent stages, the general properties of functionalized indoles suggest potential in several areas.
Indole derivatives are being investigated for their potential use in organic electronics due to their charge-transport properties. mdpi.com The ability of the indole nucleus to participate in π-stacking interactions is crucial for charge mobility in organic semiconductors. The methoxy and carboxylate groups in this compound can influence the solid-state packing of the molecules, thereby affecting their electronic properties. While specific studies on this compound are limited, the broader class of indole derivatives is being explored for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The tunability of the electronic properties of indoles through chemical modification makes them promising candidates for future electronic devices.
The indole scaffold is also a promising platform for the development of chemosensors and molecular probes. The fluorescence properties of many indole derivatives are sensitive to their local environment, making them suitable for detecting specific analytes or changes in biological systems. The methoxy group in this compound can enhance its fluorescence quantum yield, a desirable feature for a molecular probe. The carboxylate group can be further functionalized to introduce specific recognition elements for targeted sensing applications. Although no specific chemosensors based on this compound have been reported, the general principles of sensor design suggest its potential in this area.
Future Directions in Methoxyindole Carboxylate Research
The future of research on methoxyindole carboxylates, including this compound, is poised for significant advancements in both chemical synthesis and materials science.
In the realm of complex chemical synthesis , future efforts will likely focus on utilizing this and related compounds as key building blocks for the total synthesis of complex natural products and their analogs. The development of novel synthetic methodologies that leverage the unique reactivity of the substituted indole core will be crucial. This could include the exploration of C-H activation and other modern synthetic techniques to further functionalize the indole ring in a highly selective manner. mdpi.com
In materials science , a key future direction will be the systematic investigation of the electronic and photophysical properties of this compound and its derivatives. This will involve both experimental characterization and computational modeling to understand the structure-property relationships. mdpi.com Such studies could pave the way for the rational design of new organic semiconductors, emitters for OLEDs, and sensitive and selective chemosensors. The exploration of self-assembly properties and the formation of ordered thin films will also be critical for their integration into electronic devices. The broader field of indole-based functional materials is expected to expand, with methoxyindole carboxylates potentially playing a significant role in the development of next-generation organic electronics. nih.gov
Advancements in Catalytic Synthesis and Flow Chemistry
The synthesis of functionalized indoles, including methoxy-substituted indole carboxylates, is continually evolving with a focus on efficiency, selectivity, and sustainability. Modern catalytic methods and process technologies are at the forefront of these advancements.
Catalytic Synthesis:
Palladium-catalyzed reactions have become a powerful tool for the synthesis of indole derivatives. mdpi.commdpi.com These methods often allow for the construction of the indole core under milder conditions than traditional methods like the Fischer indole synthesis. rsc.org Palladium catalysis can be employed for both intermolecular and intramolecular cyclizations to form the indole ring. mdpi.com For instance, palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes has been developed for the synthesis of indole-3-carboxamide skeletons. rsc.org Another approach involves a one-pot synthesis of indole-3-carboxylic acids through a palladium-catalyzed sequential reaction. acs.org In this method, a methoxy-substituted derivative was successfully produced, demonstrating the compatibility of this functional group with the catalytic system. acs.org Microwave-assisted palladium-catalyzed intramolecular oxidative coupling has also been shown to be an efficient method for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com
Recent research also focuses on C-H activation as a direct and atom-economical method for functionalizing indoles. While C2 and C3 positions are typically more reactive, methods for C7 arylation of indoles have been developed using a palladium catalyst with a specific directing group. researchgate.net
Flow Chemistry:
A comparison of these advanced synthesis methods is presented in the table below.
| Method | Catalyst/Technology | Key Advantages | Example Application (General Indole Synthesis) |
| Catalytic Synthesis | Palladium (Pd) complexes | High efficiency, good functional group tolerance, milder reaction conditions. mdpi.comacs.org | Carbonylative cyclization, C-H activation, cross-coupling reactions. rsc.orgresearchgate.netnih.gov |
| Flow Chemistry | Microreactors, Packed-bed reactors | Enhanced safety, improved heat/mass transfer, scalability, process automation. | Multi-step synthesis of an auxin mimic-based herbicide. uc.pt |
| Microwave-Assisted | Microwave irradiation | Rapid heating, shorter reaction times, often higher yields. tandfonline.comtandfonline.com | Synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com |
Integration with Artificial Intelligence for Molecular Design and Property Prediction
Molecular Design:
Property Prediction:
The integration of AI in the chemical discovery pipeline is summarized below:
| AI Application | Technique | Impact on Chemical Science |
| Molecular Design | Generative Models, De Novo Design | Creates novel molecules with optimized properties for specific targets (e.g., agrochemicals). infosys.comchemcopilot.com |
| Property Prediction | Machine Learning, Deep Learning | Accurately predicts biological activity, toxicity, and physicochemical properties, enabling prioritization of synthetic targets. mdpi.comsapiosciences.com |
| Synthesis Planning | Retrosynthesis Algorithms | Proposes efficient synthetic routes for novel molecules, accelerating the "make" phase of research. nih.gov |
Exploration in Agrochemicals or Other Non-Medical Applied Fields
While the indole nucleus is a well-established pharmacophore in medicine, its derivatives are also being explored for a variety of non-medical applications, particularly in the agrochemical sector.
Agrochemicals:
Indole derivatives have a long history in agriculture, with indole-3-acetic acid (IAA) being a well-known natural plant hormone (auxin) that regulates plant growth. researchgate.net This has inspired the development of synthetic indole-based compounds as plant growth regulators.
More recently, research has focused on the potential of indole derivatives as pesticides. A novel auxin mimic-based herbicide containing an indole-3-carboxylic ester core has been developed and scaled up using flow chemistry for field trials. uc.pt Furthermore, certain methoxyindole derivatives have shown promising antifungal activity. For example, 5-methoxy-1H-indole has demonstrated efficacy against the plant pathogenic fungus Fusarium graminearum. mdpi.com This has spurred interest in synthesizing novel "oxy-camalexins," which are derivatives of naturally occurring methoxycamalexins, as potential next-generation plant protection agents. mdpi.com The aryl hydrocarbon receptor (AhR), which can be modulated by various indole compounds, is also a target of interest for some pesticides. nih.gov
Other Applied Fields:
The unique electronic properties of the indole ring system make it an attractive scaffold for materials science applications. For example, carbazole (B46965) alkaloids, which contain an indole-like structure, have potential uses in electroluminescent materials due to their electrical, thermal, and optical properties. rsc.org While specific applications for this compound in this area are not yet well-defined, the broader class of functionalized indoles represents a promising area for the development of novel organic materials.
Sustainability and Scalability of Synthetic Methods
The principles of green chemistry are increasingly influencing the development of synthetic methodologies in both academic and industrial settings. For a compound like this compound to be viable for large-scale applications, its synthesis must be not only efficient but also sustainable and scalable.
Sustainability:
Green synthesis approaches for indoles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comeurekaselect.com Key strategies include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comtandfonline.com
Solvent-free reactions: Mechanochemistry, such as ball milling, allows for reactions to be carried out in the absence of solvents, which are a major source of chemical waste. An eco-friendly mechanochemical Fischer indole synthesis has been developed. rsc.org
Use of greener solvents: When solvents are necessary, the use of environmentally benign options like water or ionic liquids is encouraged. eurekaselect.com
Catalysis: The use of catalysts, especially those that can be recycled and reused, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents. eurekaselect.com
Multicomponent reactions (MCRs): MCRs are highly atom-economical as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. A sustainable MCR for the synthesis of C2-functionalized indoles has been reported. rsc.org
Scalability:
The ability to transition a synthetic route from the laboratory bench to industrial-scale production is crucial.
Flow chemistry is inherently more scalable than batch chemistry. Continuous processes can be run for extended periods to produce large quantities of material, and scaling up often involves running the process for longer or using parallel reactor lines rather than larger, potentially more hazardous, batch reactors. uc.pt The synthesis of an indole-based herbicide has been successfully scaled up using a flow process, demonstrating a throughput of 3.7 grams per hour. uc.pt
Palladium-catalyzed reactions have also been shown to be scalable. For instance, a palladium-catalyzed synthesis of 2-(trifluoromethyl)indoles was successfully scaled up to the gram scale by optimizing reactant concentrations. mdpi.com Similarly, a one-pot synthesis of indole-3-carboxylic acids was validated on a gram scale. acs.org
The ecological footprint of a synthesis can be evaluated using metrics like the E-factor (Environmental Factor), which measures the mass of waste produced per unit of product, and the Process Mass Intensity (PMI), which is the ratio of the total mass used in a process to the mass of the final product. rsc.org Modern synthetic strategies, such as the sustainable multicomponent indole synthesis, have been shown to outperform older methods by these metrics. rsc.org
Q & A
Q. What are the common synthetic routes for Methyl 7-methoxy-1H-indole-3-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via palladium- or copper-catalyzed coupling reactions. For example, a Claisen rearrangement using ethyl 2-((3-(tert-butyldimethylsilyl)prop-2-yn-1-yl)oxy)-7-methoxy-1H-indole-3-carboxylate as a precursor under palladium catalysis yields derivatives with ~50% efficiency . Alternative routes involve N-methoxyindole intermediates with BF₃·Et₂O as a catalyst under nitrogen, achieving ~65% yield after refluxing in ethylene glycol dimethyl ether . Optimization includes controlling reaction temperatures (<30°C for BF₃ reactions) and using HPLC to monitor completion .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is performed using SHELXL software (SHELX system) for refinement . The compound crystallizes in an orthorhombic system (space group Pbcm) at 173 K, with unit cell parameters refined to ±0.0001 Å precision. Hydrogen atoms are placed geometrically, and displacement parameters are constrained using the riding model. Data collection involves a Bruker AXS diffractometer with Mo Kα radiation (λ = 0.71073 Å) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?
- Methodological Answer :
- ¹H NMR : Signals for methoxy groups appear at δ ~3.94 ppm (singlet), while indole protons resonate at δ 7.16–8.94 ppm. The NH proton is observed as a broad singlet (~δ 8.94) .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~165.3 ppm, and the methoxy carbon at δ ~51.4 ppm .
- IR : Strong absorption bands at ~1668 cm⁻¹ (C=O stretch) and ~3259 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?
- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism or impurities. Use 2D NMR techniques (COSY, HSQC) to confirm connectivity. For example, in derivatives like ethyl 5-methoxyindole-2-carboxylate, HSQC can correlate methoxy protons (δ 3.94) to their carbon signals . X-ray crystallography is definitive for resolving structural ambiguities, as seen in the orthorhombic crystal system of methyl 1-methyl-1H-indole-3-carboxylate .
Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental findings?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and electrostatic potentials. Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data. For instance, the calculated C=O stretching frequency (~1680 cm⁻¹) should align with experimental IR values (~1668 cm⁻¹) . Crystal structure data (e.g., bond lengths ±0.002 Å) validate computational geometry optimizations .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity, and how can they be addressed?
- Methodological Answer : Scaling up Pd-catalyzed reactions risks catalyst poisoning and reduced regioselectivity. Use flow chemistry to improve heat/mass transfer and maintain low reaction temperatures. For BF₃-mediated routes, ensure strict anhydrous conditions to avoid side reactions. HPLC-guided optimization (e.g., adjusting solvent ratios in workup steps) minimizes byproducts. For example, a 5:1 methanol:acetonitrile wash improves purity to >97% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
